5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene
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Overview
Description
5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene is a bicyclic compound characterized by its unique structure, which includes a nitro group and a prop-1-en-2-yl substituent. This compound is part of the bicyclo[2.2.1]heptane family, known for their rigid and strained ring systems, making them interesting subjects for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene typically involves the nitration of a suitable bicyclo[2.2.1]heptene precursor. One common method includes the reaction of bicyclo[2.2.1]hept-2-ene with nitric acid under controlled conditions to introduce the nitro group. The prop-1-en-2-yl substituent can be introduced via alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. The scalability of these methods allows for the production of large quantities required for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the prop-1-en-2-yl substituent.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of polymers and advanced materials due to its rigid structure.
Mechanism of Action
The mechanism by which 5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing cellular processes. The rigid bicyclic structure allows for specific binding interactions, making it a valuable scaffold in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Lacks the nitro and prop-1-en-2-yl substituents, making it less reactive.
5-Nitrobicyclo[2.2.1]hept-2-ene: Similar but lacks the prop-1-en-2-yl group.
5-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene: Similar but lacks the nitro group.
Uniqueness
5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene is unique due to the presence of both the nitro and prop-1-en-2-yl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
59853-67-7 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-nitro-5-prop-1-en-2-ylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H13NO2/c1-7(2)10(11(12)13)6-8-3-4-9(10)5-8/h3-4,8-9H,1,5-6H2,2H3 |
InChI Key |
DYGCOPUQGIXVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(CC2CC1C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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